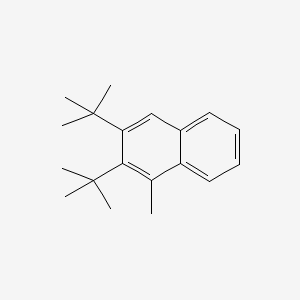
2,3-Ditert-butyl-1-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Ditert-butyl-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two tert-butyl groups and one methyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Ditert-butyl-1-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Ditert-butyl-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
2,3-Ditert-butyl-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,3-Ditert-butyl-1-methylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Ditert-butyl-1-naphthol
- 2,3-Ditert-butyl-1-naphthoquinone
- 2,3-Ditert-butyl-1-naphthylamine
Uniqueness
2,3-Ditert-butyl-1-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
85650-82-4 |
|---|---|
Formule moléculaire |
C19H26 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2,3-ditert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-13-15-11-9-8-10-14(15)12-16(18(2,3)4)17(13)19(5,6)7/h8-12H,1-7H3 |
Clé InChI |
XBPHZCZACBPFHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC2=CC=CC=C12)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


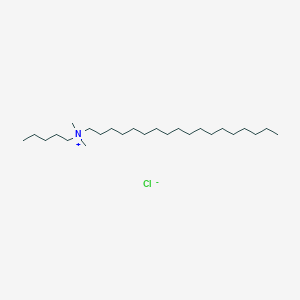

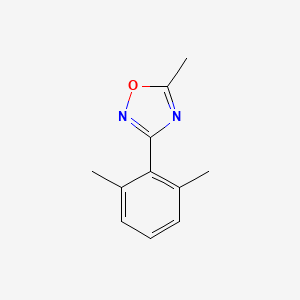
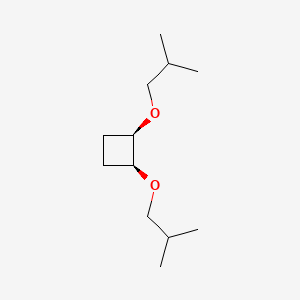

![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
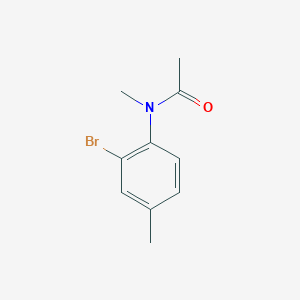
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)

